Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-
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Overview
Description
Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by its unique structure, which includes a naphthofuran moiety fused with a phenyl group. The presence of these aromatic rings contributes to its stability and reactivity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of naphthol derivatives with appropriate reagents to form the naphthofuran core.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research has shown potential for this compound in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Its stability and reactivity make it suitable for use in materials science and the development of new polymers
Mechanism of Action
The mechanism by which Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aromatic rings and functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and naphthofuran compounds, such as:
- Furan-2-yl(phenyl)methanone
- Naphtho[1,2-b]furan derivatives
- Phenyl-substituted furans
Uniqueness
Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- is unique due to its specific structure, which combines the properties of both naphthofuran and phenyl groups. This combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
833485-65-7 |
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Molecular Formula |
C25H16O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
phenyl-(3-phenylbenzo[g][1]benzofuran-2-yl)methanone |
InChI |
InChI=1S/C25H16O2/c26-23(19-12-5-2-6-13-19)25-22(18-10-3-1-4-11-18)21-16-15-17-9-7-8-14-20(17)24(21)27-25/h1-16H |
InChI Key |
IKAKUQRQFNIDRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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